

Application Note: Flow Cytometry Analysis of Cellular Responses to HBX 19818 Treatment

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Compound of Interest

Compound Name: HBX 19818

Cat. No.: B607919

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Audience: Researchers, scientists, and drug development professionals.

Introduction

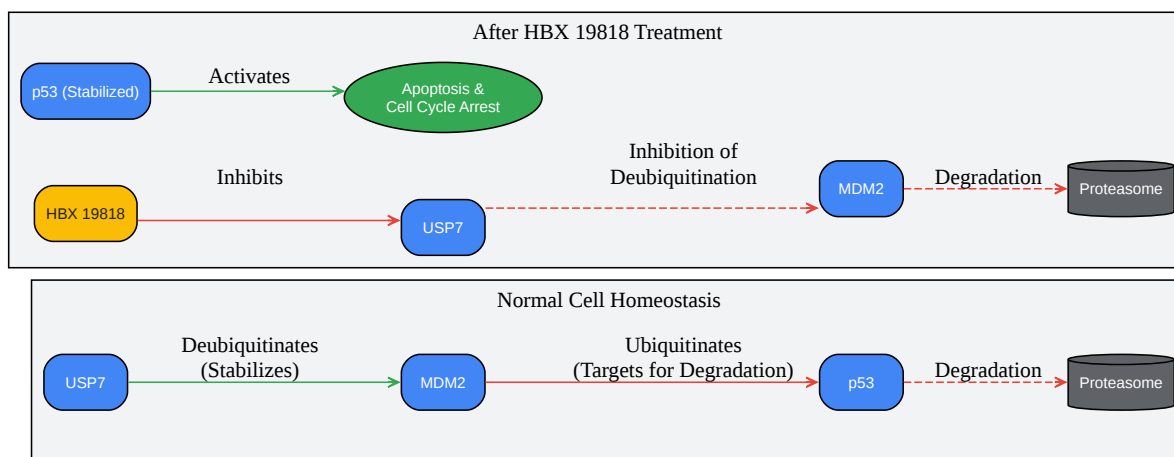
HBX 19818 is a specific, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis.[1][2] USP7's substrates include key proteins involved in tumorigenesis, such as the tumor suppressor p53 and its primary negative regulator, MDM2.[3][4] By inhibiting USP7, **HBX 19818** can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.[1][5]

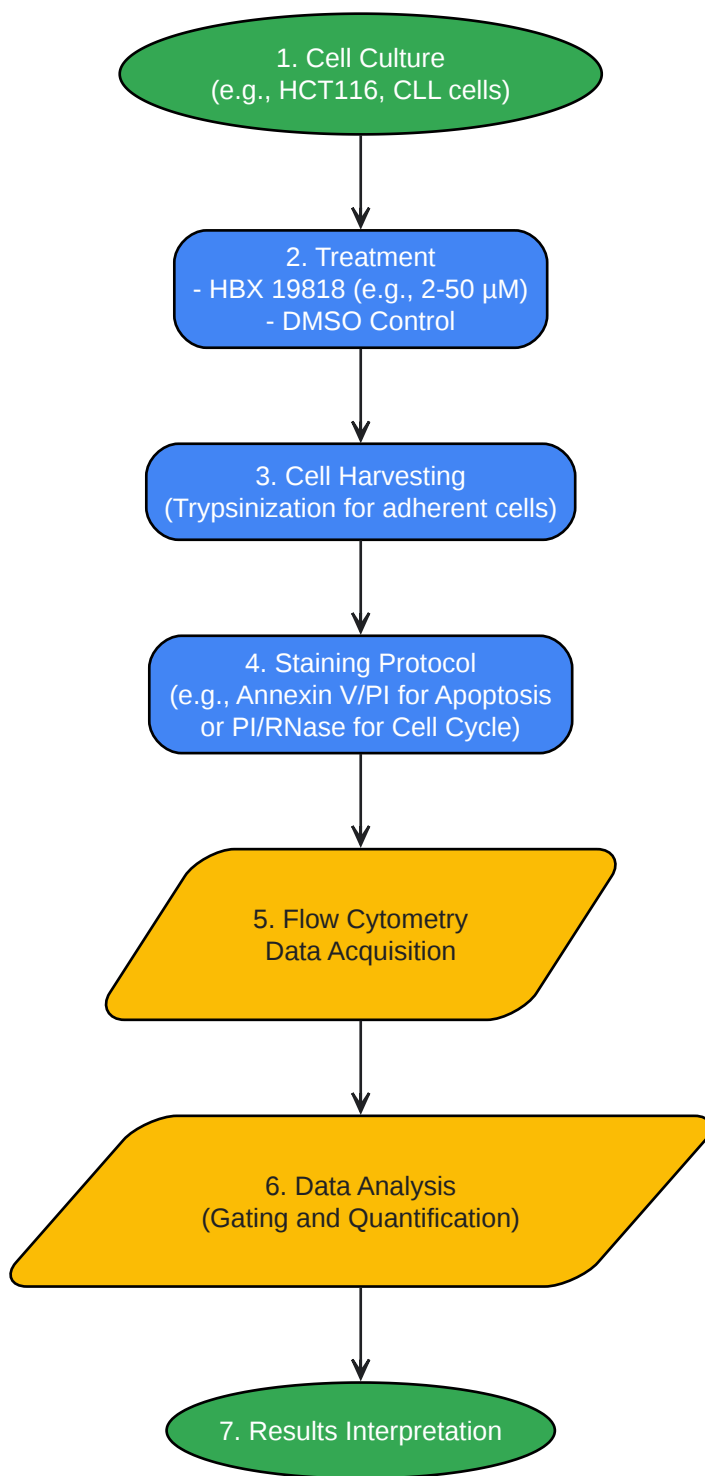
Flow cytometry is a powerful and versatile technique for single-cell analysis, enabling the high-throughput quantification of cellular characteristics.[6] It is an indispensable tool for evaluating the effects of therapeutic compounds like **HBX 19818**. This application note provides detailed protocols for using flow cytometry to analyze two key cellular responses to **HBX 19818** treatment: apoptosis and cell cycle progression.

Mechanism of Action of HBX 19818

Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][7] This action keeps p53 levels low. **HBX 19818** covalently binds to the catalytic cysteine residue (C223) of USP7, inhibiting its deubiquitinase activity.[7] This inhibition leads to the

destabilization and degradation of MDM2. Consequently, p53 is no longer targeted for degradation, leading to its accumulation and stabilization.[1][5] Elevated p53 levels then transcriptionally activate target genes that induce apoptosis and cell cycle arrest.[7]





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